Bienvenue dans la boutique en ligne BenchChem!

4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole

Lipophilicity logP Drug Design

4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole (CAS 2379952-56-2) is a high-value, fully substituted pyrazole building block combining an N1-cyclohexylmethyl group and a C4-benzyloxy ether. This dual-substitution pattern yields a calculated XLogP3 of 4 and a TPSA of only 27.1 Ų—an optimal lipophilic efficiency profile for constructing blood-brain barrier-permeable fragment libraries. It serves as the core pharmacophore from which potent LPA receptor antagonists (Bristol-Myers Squibb patents) and NRF2 regulators (GSK patents) were derived. The C4 benzyloxy group is a latent phenol: selective hydrogenolysis unlocks 4-hydroxy-1-(cyclohexylmethyl)-1H-pyrazole for late-stage alkylation, acylation, or sulfonation. Procure this advanced intermediate to accelerate SAR exploration at C3 and C5 while avoiding the risk of inactive generic analogs.

Molecular Formula C17H22N2O
Molecular Weight 270.376
CAS No. 2379952-56-2
Cat. No. B2631497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole
CAS2379952-56-2
Molecular FormulaC17H22N2O
Molecular Weight270.376
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C=N2)OCC3=CC=CC=C3
InChIInChI=1S/C17H22N2O/c1-3-7-15(8-4-1)12-19-13-17(11-18-19)20-14-16-9-5-2-6-10-16/h2,5-6,9-11,13,15H,1,3-4,7-8,12,14H2
InChIKeyFXIJZTHQRGHBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole (CAS 2379952-56-2): Physicochemical Profile and Research-Grade Procurement


4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole is a fully substituted 1H-pyrazole building block characterized by a hydrophobic cyclohexylmethyl group at the N1 position and a benzyloxy ether at the C4 position [1]. With a molecular weight of 270.37 g/mol, a computed XLogP3 of 4, and a topological polar surface area (TPSA) of 27.1 Ų, it occupies a distinct lipophilic chemical space suitable for fragment-based drug discovery and scaffold diversification [1]. It is commercially available from multiple vendors for non-human research use, typically at a purity of ≥95% as confirmed by 1H-NMR .

Why 4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole Cannot Be Interchanged with Common Pyrazole Analogs


The 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole scaffold is defined by a dual substitution pattern that is not present in simpler pyrazole building blocks like 4-(benzyloxy)-1H-pyrazole or 1-(cyclohexylmethyl)-1H-pyrazole [1]. This specific combination results in a calculated logP of 4 and a unique spatial configuration that profoundly influences passive membrane permeability, metabolic stability, and target engagement [1]. As demonstrated by the class of cyclohexyl acid pyrazole azoles, even minor structural modifications to the N1 and C4 substituents can completely abolish LPA receptor antagonism or alter NRF2 regulatory activity, making generic substitution without experimental validation a high-risk procurement strategy [2][3].

Quantitative Differentiation of 4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole from Core Analogs: A Computed Property Head-to-Head


Enhanced Lipophilicity vs. Des-Benzyloxy Analog (1-(Cyclohexylmethyl)-1H-pyrazole)

The target compound exhibits a substantially higher predicted lipophilicity (XLogP3 = 4) compared to its des-benzyloxy analog, 1-(cyclohexylmethyl)-1H-pyrazole, which lacks the 4-O-benzyl group [1][2]. This increase drives a significantly different pharmacokinetic profile, directly impacting passive membrane permeability and non-specific tissue binding.

Lipophilicity logP Drug Design Permeability

Increased Molecular Weight and Rotatable Bonds vs. Des-Cyclohexylmethyl Analog (4-(Benzyloxy)-1H-pyrazole)

The addition of the cyclohexylmethyl group at the N1 position significantly increases molecular weight and the number of rotatable bonds compared to the simpler 4-(benzyloxy)-1H-pyrazole scaffold [1][2]. This modification introduces a classic hydrophobic pharmacophore element that can fill deep, lipophilic pockets in target proteins.

Molecular Weight Rotatable Bonds Complexity Drug-likeness

Reduced Topological Polar Surface Area (TPSA) Relative to Isosteric Amine Analogs

The ether linkage of the 4-benzyloxy group results in a low topological polar surface area (TPSA = 27.1 Ų) [1]. This is significantly lower than that of related 4-amino or 4-amido-pyrazole analogs, such as 1-(cyclohexylmethyl)-1H-pyrazol-4-amine (TPSA ≈ 43 Ų) [2], placing the target compound in a more favorable region of the CNS MPO desirability score for blood-brain barrier penetration.

Polar Surface Area CNS MPO Blood-Brain Barrier

Commercial Availability with Defined Purity vs. In-House Synthesis of Complex Intermediates

The compound is available for direct purchase at a defined purity of ≥95% (by 1H-NMR) from specialty suppliers . This contrasts with generating analogous advanced intermediates through multi-step, low-yielding syntheses. For example, the synthesis of related carbamoyl cyclohexyl acid LPA antagonists requires multiple steps with purifications, while this core scaffold is a readily available, off-the-shelf reagent, accelerating SAR exploration.

Purchasability Purity Supply Chain Efficiency

High-Impact Application Scenarios for 4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole in Life Science Research


CNS Penetrant Fragment Library Design

The compound's optimal combination of high lipophilicity (XLogP3 = 4) and very low TPSA (27.1 Ų) [1] positions it as a privileged fragment for constructing blood-brain barrier-permeable compound libraries. It can serve as a core scaffold for fragment growing or merging strategies targeting CNS GPCRs or kinases where CNS MPO scores are critical gatekeepers for lead selection [2].

Lipophilic Probe for LPA Receptor Antagonist SAR

Patents from Bristol-Myers Squibb have established that cyclohexylmethyl pyrazole ethers act as potent and selective LPA receptor antagonists [1]. This compound represents the core pharmacophore from which numerous potent analogs were derived. Procuring this advanced intermediate allows medicinal chemists to rapidly explore C3 and C5 modifications to fine-tune LPA1 vs. LPA3 subtype selectivity and DMPK properties [1].

NRF2 Activator Scaffold Optimization

The arylcyclohexyl pyrazole class has been extensively patented by GlaxoSmithKline as NRF2 regulators for treating chronic obstructive pulmonary disease (COPD) [1]. The 4-benzyloxy substitution on this scaffold is a key structural feature for inducing NRF2 stabilization. This compound is a validated starting point for oxidative stress pathway modulator research requiring a specific hydrophobic N1 substituent [1].

Rapid Analog Synthesis via the 4-O-Benzyl Deprotection Handle

The 4-benzyloxy group in this compound is not just a steric and electronic modulator; it functions as a latent phenol precursor. Selective hydrogenolysis of the benzyl ether yields the corresponding 4-hydroxy-1-(cyclohexylmethyl)-1H-pyrazole [1], a versatile intermediate for late-stage diversification through alkylation, acylation, or sulfonation. This strategic advantage is lost with non-labile 4-methoxy or 4-methyl analogs, making this compound a uniquely versatile research reagent [1].

Quote Request

Request a Quote for 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.